Sulfo-Cy5 amine

Fluorescence Spectroscopy Bioconjugation Assay Development

Sulfo-Cy5 amine delivers superior aqueous solubility and brightness (ε 271,000 M⁻¹cm⁻¹, Φ 0.28) with rapid renal clearance for in vivo imaging. Sulfonate groups prevent aggregation and enhance photostability. Primary amine with extended linker enables efficient conjugation to electrophiles. Choose this sulfonated derivative for low-background labeling in PBS and reproducible STORM/PALM super-resolution results.

Molecular Formula C38H52N4O7S2
Molecular Weight 741.0 g/mol
Cat. No. B14025226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-Cy5 amine
Molecular FormulaC38H52N4O7S2
Molecular Weight741.0 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCCN)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C
InChIInChI=1S/C38H52N4O7S2/c1-37(2)30-26-28(50(44,45)46)19-21-32(30)41(5)34(37)16-10-8-11-17-35-38(3,4)31-27-29(51(47,48)49)20-22-33(31)42(35)25-15-9-12-18-36(43)40-24-14-7-6-13-23-39/h8,10-11,16-17,19-22,26-27H,6-7,9,12-15,18,23-25,39H2,1-5H3,(H2-,40,43,44,45,46,47,48,49)
InChIKeyYAAUASLQACUDFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[6-(6-Aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate: Class and Basic Characterization


This compound, commonly referred to as Sulfo-Cy5 amine (CAS: 2183440-44-8), is a water-soluble derivative of the near-infrared fluorescent dye Cyanine 5 (Cy5) . It is a sulfonated, amine-functionalized pentamethine cyanine fluorophore with a molecular weight of approximately 741 g/mol and an extended alkyl linker terminating in a primary amine group . The compound belongs to the class of far-red fluorescent dyes widely used for covalent labeling of biomolecules in fluorescence microscopy, flow cytometry, and in vivo imaging applications .

Why 1-[6-(6-Aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate Cannot Be Simply Replaced by Another Cy5 Derivative


In the Cy5 family, chemical modifications at the indole-nitrogen (e.g., sulfonate addition) and the reactive group spacer significantly alter critical performance parameters including aqueous solubility, fluorescence brightness, photostability, and in vivo pharmacokinetics [1]. Generic substitution with non-sulfonated Cy5 amine or alternative Cy5 derivatives can lead to experimental failure due to dye aggregation, increased background signal, altered biodistribution, or insufficient sensitivity [2]. The quantitative evidence below demonstrates why this specific sulfonated, long-linker amine derivative is uniquely suited for applications requiring high water solubility, superior brightness, and favorable in vivo clearance profiles.

Product-Specific Quantitative Evidence for 1-[6-(6-Aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate Versus Comparators


Extinction Coefficient and Quantum Yield Comparison: Sulfo-Cy5 Amine vs. Non-Sulfonated Cy5 Amine

The sulfonated Sulfo-Cy5 amine exhibits a higher molar extinction coefficient and fluorescence quantum yield compared to its non-sulfonated Cy5 amine counterpart . This translates to greater fluorescence brightness, enabling detection of lower target concentrations and improved signal-to-noise ratios [1].

Fluorescence Spectroscopy Bioconjugation Assay Development

Aqueous Solubility: Sulfo-Cy5 Amine vs. Non-Sulfonated Cy5 Amine

Sulfo-Cy5 amine is highly water-soluble due to the presence of sulfonate groups, allowing conjugation reactions to be performed entirely in aqueous buffers without organic co-solvents . In contrast, non-sulfonated Cy5 amine is insoluble in water and requires dissolution in organic solvents (e.g., DMSO) prior to addition to aqueous biomolecule solutions, which can denature sensitive proteins .

Protein Labeling Antibody Conjugation Bioconjugation

In Vivo Biodistribution and Renal Clearance: Sulfo-Cy5 Conjugates vs. Cy5-Methyl and Cy5-QAmine Conjugates

In a head-to-head in vivo study, nanobody conjugates labeled with Cy5-Sulfonate (sulfonated Cy5) demonstrated rapid tumor visualization (within 1 hour) and significantly faster renal clearance compared to Cy5-Methyl and Cy5-QAmine variants [1]. The sulfonate variant exhibited almost no kidney signal after 6 hours, whereas intense kidney retention persisted for Cy5-QAmine at 24 hours [1].

In Vivo Imaging Nanobody Conjugates Pharmacokinetics

Fluorescence Quantum Yield Advantage of Sulfo-Cy5 Amine Over Non-Sulfonated Cy5 Amine

Sulfo-Cy5 amine exhibits a fluorescence quantum yield (Φ) of 0.28, compared to 0.2 for non-sulfonated Cy5 amine . This 40% relative increase in quantum efficiency contributes to enhanced brightness and improved signal-to-background ratios in imaging and detection assays [1].

Fluorescence Brightness Quantum Yield Photophysics

Photostability Enhancement of Sulfonated Cy5 Derivatives

A systematic structure-property study of asymmetric Cy5 fluorophores demonstrated that introduction of sulfonate groups enhances photostability compared to non-sulfonated analogs [1]. While direct head-to-head quantitative photobleaching data for this specific amine derivative is not available in the reviewed primary literature, the class-level inference from structurally related sulfonated Cy5 dyes supports superior photostability for Sulfo-Cy5 amine relative to non-sulfonated Cy5 derivatives [1].

Photobleaching Photostability Long-Term Imaging

Optimal Application Scenarios for 1-[6-(6-Aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate Based on Quantitative Evidence


High-Sensitivity Protein and Antibody Labeling in Aqueous Buffers

The compound's high water solubility and superior extinction coefficient (271,000 M⁻¹cm⁻¹) and quantum yield (0.28) make it ideal for labeling antibodies and proteins directly in PBS or physiological buffers without organic co-solvents. This preserves protein conformation and activity while maximizing fluorescence brightness, enabling detection of low-abundance targets in ELISA, flow cytometry, and immunofluorescence.

In Vivo Near-Infrared Fluorescence Imaging Requiring Rapid Clearance

For in vivo imaging applications, Sulfo-Cy5 amine-labeled nanobodies demonstrated rapid tumor visualization (within 1 hour) and significantly faster renal clearance compared to Cy5-Methyl and Cy5-QAmine variants, with nearly complete kidney signal elimination by 6 hours [1]. This makes the compound the preferred choice for targeted molecular imaging studies where low background and minimal organ retention are critical.

Super-Resolution and Long-Term Live-Cell Imaging

Sulfonate modification enhances photostability in Cy5 fluorophores [2], making this derivative suitable for extended imaging sessions and super-resolution techniques such as STORM and PALM. The compound's far-red emission (ex/em ~649/672 nm) also minimizes cellular autofluorescence and phototoxicity.

Click Chemistry-Compatible Biomolecule Conjugation

The primary amine functional group enables straightforward conjugation to carboxylic acids, NHS esters, and other electrophilic moieties. Additionally, the extended alkyl linker reduces steric hindrance, preserving biomolecule function . The dye can be used as a building block for generating alkyne- or azide-modified probes via standard bioconjugation chemistry.

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